![molecular formula C26H21BrN2O4 B1326340 Fmoc-5-bromo-DL-tryptophan CAS No. 925939-82-8](/img/structure/B1326340.png)
Fmoc-5-bromo-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-5-bromo-DL-tryptophan is a synthetic amino acid with the molecular formula C26H21BrN2O4 and a molecular weight of 505.36 . It has an Fmoc-protecting group, which is commonly used in peptide synthesis . The bromine atom adds unique chemical properties, including high electronegativity, reactivity, and isotope effect .
Synthesis Analysis
Fmoc-5-bromo-DL-tryptophan is a versatile and useful building block for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Fmoc-5-bromo-DL-tryptophan is defined by its molecular formula, C26H21BrN2O4 . It includes a bromine atom at the 5th position of the tryptophan indole ring, and an Fmoc-protecting group .Chemical Reactions Analysis
The Fmoc group in Fmoc-5-bromo-DL-tryptophan is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-5-bromo-DL-tryptophan has a molecular weight of 505.36 . It is recommended to be stored at room temperature .Scientific Research Applications
Peptide Synthesis and Modification
Fmoc-5-bromo-DL-tryptophan plays a critical role in the synthesis and modification of peptides. Research has explored the development of quenched fluorescent substrates for peptidases, employing alternative fluorescent amino acids to tryptophan for enhanced fluorescence and specificity in enzymatic studies. For instance, DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid (Amp) has been synthesized and used in peptide derivatives for peptidase activity analysis, demonstrating its utility in fluorescent peptide substrates (Knight, 1991).
Additionally, the synthesis of peptides incorporating 5-hydroxytryptophan as a building block, using Fmoc/tBu chemistry, highlights the methodological advancements in oligopeptide synthesis for therapeutic agent development. This emphasizes the importance of such amino acids in optimizing the characteristics of lead compounds in drug discovery processes (Lescrinier et al., 1995).
Molecular Imprinting and Adsorption Studies
Fmoc-tryptophan derivatives have been utilized in molecular imprinting to understand the solvent effects in chromatography on molecularly imprinted polymers (MIPs). Studies have shown how different organic solvents impact the affinity and selectivity of MIPs towards Fmoc-tryptophan enantiomers. This research provides insights into optimizing chromatographic conditions for specific analytical and preparative applications, thereby enhancing the selectivity and efficiency of MIP-based separations (Kim & Guiochon, 2005).
Drug Development and Therapeutic Applications
Research on tryptophan-containing dipeptide derivatives has identified potential antagonists for the formyl peptide receptor 1 (FPR1), implicated in inflammatory diseases. This highlights the role of Fmoc-tryptophan derivatives in the development of new therapeutic agents for treating neutrophilic inflammatory diseases, showcasing the versatility of tryptophan derivatives in medicinal chemistry (Hwang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Fmoc-5-bromo-DL-tryptophan is a valuable tool in proteomics research . Its unique properties make it a versatile building block for peptide synthesis . Future research may explore its potential applications in scientific experiments, including peptide synthesis, drug discovery, biomaterials, and bioimaging .
properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIIUHJPRPJYHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-5-bromo-DL-tryptophan |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.